2-(4-Methylbenzoyl)pyrimidine

概要

説明

2-(4-Methylbenzoyl)pyrimidine is an organic compound with the molecular formula C12H10N2O It consists of a pyrimidine ring substituted with a 4-methylbenzoyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylbenzoyl)pyrimidine typically involves the reaction of 4-methylbenzoyl chloride with pyrimidine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used include triethylamine or pyridine. The reaction proceeds via nucleophilic acyl substitution, yielding the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification is typically achieved through recrystallization or chromatography.

化学反応の分析

Types of Reactions: 2-(4-Methylbenzoyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

Oxidation: 2-(4-Carboxybenzoyl)pyrimidine.

Reduction: 2-(4-Methylbenzyl)pyrimidine.

Substitution: Various substituted pyrimidines depending on the electrophile used.

科学的研究の応用

Oncology

Application Summary:

In oncology, 2-(4-Methylbenzoyl)pyrimidine serves as a precursor for synthesizing compounds with potential anticancer properties. Its structural similarity to nucleic acid components makes it a candidate for designing drugs that can interfere with cell division in cancer cells.

Experimental Methods:

Researchers utilize molecular docking and in vitro assays to test the efficacy of derivatives on various cancer cell lines. Key parameters include IC50 values to assess potency.

Results:

Certain derivatives have demonstrated selective tumor growth inhibition, achieving IC50 values in the low micromolar range, indicating significant potential for further development in cancer therapeutics.

Immunology

Application Summary:

Derivatives of this compound are being investigated for their immunomodulatory effects, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.

Experimental Methods:

In vivo and in vitro studies are conducted to observe the modulation of immune responses, focusing on cytokine production.

Results:

Some derivatives have shown the ability to modulate immune system components, suggesting therapeutic applications in immunology.

Pharmacology

Application Summary:

Research is ongoing into the analgesic properties of this compound derivatives for chronic pain management.

Experimental Methods:

Analgesic efficacy is typically assessed using animal pain models, with dose-response curves and pain threshold measurements being critical parameters.

Results:

Certain derivatives exhibit significant analgesic effects, indicating their potential as lead compounds for developing new painkillers.

Endocrinology

Application Summary:

The compound is being examined for its role in diabetes treatment due to its potential effects on insulin signaling pathways.

Experimental Methods:

Impact on glucose uptake and insulin sensitivity is measured in cell-based assays, alongside glucose tolerance tests in animal models.

Results:

Preclinical studies indicate that certain derivatives improve glucose homeostasis, suggesting possible applications in diabetes management.

Virology

Application Summary:

Derivatives of this compound are explored for their ability to inhibit viral replication in diseases such as influenza and HIV.

Experimental Methods:

Viral replication assays determine the efficacy of the compounds by measuring their ability to reduce viral load in cell cultures.

Results:

Some derivatives have significantly reduced viral replication, presenting a potential pathway for antiviral drug development.

Neuropsychopharmacology

Application Summary:

The compound's interaction with central nervous system (CNS) receptors suggests its use in developing treatments for psychiatric disorders like depression and anxiety.

Experimental Methods:

Behavioral studies in animal models and receptor binding assays assess therapeutic potential.

Results:

Preliminary studies indicate positive effects on mood and behavior, supporting further investigation into CNS applications.

Cardiovascular Pharmacology

Application Summary:

As calcium channel blockers, derivatives of this compound may be beneficial in treating hypertension and cardiac arrhythmias.

Experimental Methods:

Tests for the ability to inhibit calcium channels in cardiac tissue are conducted using electrophysiological assays.

Results:

Some derivatives show promise as calcium channel inhibitors, which could lead to new treatments for cardiovascular conditions.

Psychiatry

Application Summary:

The structural properties of this compound facilitate the creation of molecules that may act as antidepressants by modulating neurotransmitter systems.

Experimental Methods:

Antidepressant activity is evaluated through animal models of depression, focusing on neurotransmitter levels and behavioral responses.

Results:

Early results suggest that certain derivatives can produce antidepressant-like effects, warranting further exploration.

作用機序

The mechanism of action of 2-(4-Methylbenzoyl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

2-Benzoylpyrimidine: Similar structure but lacks the methyl group on the benzoyl ring.

2-(4-Methoxybenzoyl)pyrimidine: Contains a methoxy group instead of a methyl group on the benzoyl ring.

2-(4-Chlorobenzoyl)pyrimidine: Contains a chlorine atom instead of a methyl group on the benzoyl ring.

Uniqueness: 2-(4-Methylbenzoyl)pyrimidine is unique due to the presence of the methyl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.

生物活性

2-(4-Methylbenzoyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, based on recent research findings.

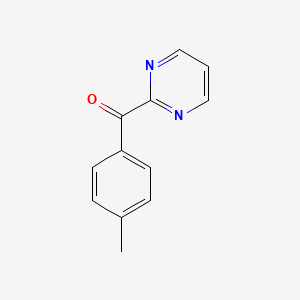

Chemical Structure and Properties

The compound this compound is characterized by a pyrimidine ring substituted with a 4-methylbenzoyl group. Its chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 μg/mL |

| Escherichia coli | 0.5–1.0 μg/mL |

| Mycobacterium abscessus | 0.5–1.0 μg/mL |

These results suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.09 ± 0.0085 |

| A549 | 0.03 ± 0.0056 |

| Colo-205 | 0.01 ± 0.074 |

These findings indicate that the compound may act through pathways involving cell cycle arrest and apoptosis, making it a promising candidate for further development in cancer therapy .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has been investigated for other therapeutic effects:

- Anti-inflammatory : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

- Antioxidant : The compound has shown moderate antioxidant activity, indicating its potential role in combating oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the biological activity of pyrimidine derivatives, including this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound, against clinical isolates of bacteria. Results showed significant inhibition at concentrations as low as 200 μg/mL.

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on different cancer cell lines using MTT assays. The results indicated that it effectively inhibited cell proliferation in a dose-dependent manner.

特性

IUPAC Name |

(4-methylphenyl)-pyrimidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9-3-5-10(6-4-9)11(15)12-13-7-2-8-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMSUKSZEQIVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。